(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
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Overview
Description
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(410)heptan-3-one is a bicyclic ketone compound with the molecular formula C10H16O It is characterized by its unique bicyclo[410]heptane structure, which includes three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 3,7,7-trimethylbicyclo[4.1.0]heptane, the compound can be synthesized through a cyclization reaction. This reaction often requires the use of strong acids or bases as catalysts.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted ketones or alcohols
Scientific Research Applications
(1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one involves its interaction with various molecular targets. The ketone functional group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 3,7,7-trimethyl-: This compound is an alcohol derivative of (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one and shares a similar bicyclic structure.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: This compound lacks the ketone functional group but has a similar bicyclic framework.
Uniqueness: (1alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(41
Properties
CAS No. |
24278-58-8 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
InChI Key |
ABSCYWMYRVUUIC-RNJXMRFFSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](C2(C)C)CC1=O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1=O |
Origin of Product |
United States |
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